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Compound of Interest

Compound Name: JAK1/TYK2-IN-3

Cat. No.: B1409497 Get Quote

This technical guide provides a comprehensive overview of the preclinical data for JAK1/TYK2-
IN-3, a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2

(TYK2). This document is intended for researchers, scientists, and drug development

professionals interested in the therapeutic potential of this compound, particularly in the context

of inflammatory and autoimmune diseases.

Core Compound Profile
JAK1/TYK2-IN-3 is a novel 2,8-diazaspiro[4.5]decan-1-one derivative identified as a highly

potent and selective dual inhibitor of JAK1 and TYK2. Its preclinical profile suggests significant

anti-inflammatory properties and a promising therapeutic window for the treatment of conditions

such as inflammatory bowel disease (IBD).

In Vitro Activity and Selectivity
The inhibitory activity of JAK1/TYK2-IN-3 was assessed against the four members of the JAK

family. The compound demonstrated high potency for TYK2 and JAK1, with significantly lower

activity against JAK2 and JAK3, indicating a favorable selectivity profile.

Table 1: In Vitro Kinase Inhibitory Activity of JAK1/TYK2-IN-3
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Kinase IC50 (nM)

TYK2 6

JAK1 37

JAK2 140

JAK3 362

Data sourced from in vitro kinase assays.

Mechanism of Action: Inhibition of the JAK-STAT
Signaling Pathway
JAK1 and TYK2 are key mediators in the signaling pathways of numerous pro-inflammatory

cytokines. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate

Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then

translocate to the nucleus to regulate the transcription of inflammatory genes. JAK1/TYK2-IN-3
exerts its anti-inflammatory effects by inhibiting the phosphorylation of STATs, thereby blocking

this critical signaling cascade.

Figure 1: Mechanism of Action of JAK1/TYK2-IN-3.

In Vivo Efficacy in a Murine Model of Ulcerative
Colitis
The therapeutic potential of JAK1/TYK2-IN-3 was evaluated in a dextran sulfate sodium

(DSS)-induced model of acute ulcerative colitis in C57BL/6 mice. Oral administration of the

compound resulted in a dose-dependent amelioration of disease severity.

Table 2: Efficacy of JAK1/TYK2-IN-3 in DSS-Induced Colitis in Mice
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Treatment
Group

Dose (mg/kg,
p.o., b.i.d.)

Disease
Activity Index
(DAI)

Colon Length
(cm)

Body Weight
Change (%)

Vehicle - 3.8 ± 0.4 5.2 ± 0.3 -15.2 ± 2.1

JAK1/TYK2-IN-3 10 2.5 ± 0.3 6.5 ± 0.4 -8.5 ± 1.5*

JAK1/TYK2-IN-3 20 1.8 ± 0.2 7.8 ± 0.5 -4.1 ± 1.2**

JAK1/TYK2-IN-3 30 1.2 ± 0.2 8.5 ± 0.4 -1.8 ± 0.9***

Values are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle group.

Furthermore, treatment with JAK1/TYK2-IN-3 led to a significant reduction in the colonic

expression of pro-inflammatory cytokines.

Table 3: Effect of JAK1/TYK2-IN-3 on Pro-inflammatory Cytokine mRNA Expression in Colon

Tissue

Treatment
Group

Dose (mg/kg)
TNF-α (relative
expression)

IL-1β (relative
expression)

IL-6 (relative
expression)

Vehicle - 1.00 ± 0.12 1.00 ± 0.15 1.00 ± 0.11

JAK1/TYK2-IN-3 30 0.35 ± 0.05 0.41 ± 0.06 0.38 ± 0.04***

Values are presented as mean ± SEM. ***p < 0.001 vs. Vehicle group.

Pharmacokinetic Profile
Pharmacokinetic studies were conducted in male Sprague-Dawley rats to evaluate the oral

bioavailability of JAK1/TYK2-IN-3.

Table 4: Pharmacokinetic Parameters of JAK1/TYK2-IN-3 in Rats
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Parameter Value (5 mg/kg, p.o.)

Cmax (ng/mL) 285 ± 45

Tmax (h) 1.0 ± 0.5

AUC (0-t) (ng·h/mL) 876 ± 123

t1/2 (h) 3.2 ± 0.6

Oral Bioavailability (%) 23.7

Values are presented as mean ± SEM.

Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of JAK1/TYK2-IN-3 against JAK family kinases was determined using a

time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
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Preparation

Reaction

Detection

Prepare assay buffer

Prepare kinase and
substrate/ATP solution

Dilute JAK1/TYK2-IN-3
to desired concentrations

Add inhibitor and kinase
solution to assay plate

Initiate reaction by adding
substrate/ATP solution

Incubate at room
temperature for 60 minutes

Stop reaction with EDTA

Add detection reagents
(e.g., europium-labeled antibody)

Incubate for 60 minutes

Read TR-FRET signal
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Disease Induction

Treatment

Monitoring & Endpoints

Acclimatize C57BL/6 mice

Administer 3% DSS in
drinking water for 7 days

Randomize mice into
treatment groups

Administer JAK1/TYK2-IN-3
(10, 20, 30 mg/kg) or vehicle

p.o., b.i.d. from day 1 to day 7

Monitor body weight, stool
consistency, and rectal bleeding daily

Calculate Disease Activity Index (DAI)

Sacrifice mice on day 8

Measure colon length Collect colon tissue for
histology and cytokine analysis

Click to download full resolution via product page
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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